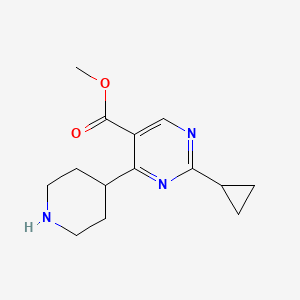

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate

Description

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position and a piperidin-4-yl group at the 4-position of the heterocyclic ring, with a methyl ester at the 5-position. The piperidin-4-yl moiety introduces basicity and hydrogen-bonding capabilities, which may enhance solubility in polar solvents or interactions with biological targets. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula |

C14H19N3O2 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

methyl 2-cyclopropyl-4-piperidin-4-ylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H19N3O2/c1-19-14(18)11-8-16-13(10-2-3-10)17-12(11)9-4-6-15-7-5-9/h8-10,15H,2-7H2,1H3 |

InChI Key |

ZJXDRWVRKBCJQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2CCNCC2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of potassium carbonate as a base and chloroform as a solvent . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Farnesoid X Receptor Agonism

Research indicates that methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate acts as an agonist for the farnesoid X receptor (FXR), which is crucial in regulating cholesterol metabolism and glucose homeostasis. Activation of FXR has been associated with beneficial effects in models of dyslipidemia, suggesting potential therapeutic applications in metabolic disorders .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring can enhance the compound's potency against target enzymes such as GSK-3β, which is implicated in neurodegenerative diseases .

Antibacterial Activity

Certain derivatives of pyrimidines, including this compound, have shown antibacterial properties. Comparative analyses indicate that structural variations significantly impact biological activity, with some analogs exhibiting notable antibacterial effects .

FXR Agonism Studies

In animal models, this compound demonstrated significant reductions in cholesterol levels when administered as an FXR agonist. These findings support its potential development for treating dyslipidemia .

Metabolic Stability Research

Studies have shown that modifications to the piperidine moiety can enhance the metabolic stability of this compound while retaining efficacy against target enzymes. Such enhancements are critical for developing drugs with favorable pharmacokinetic profiles .

Comparative Analysis of Derivatives

A comparative analysis involving various pyrimidine derivatives revealed that structural changes markedly affect biological activity. For instance, derivatives with different substituents on the pyrimidine ring exhibited varied IC50 values against specific targets, emphasizing the importance of SAR in drug development .

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the pyrimidine core, impacting physicochemical and biological properties:

Physicochemical Properties

- Solubility : Piperidin-4-yl and sulfonamido groups (e.g., CAS 147489-06-3) improve aqueous solubility due to hydrogen-bonding capacity, whereas cyclopropyl and aryl groups reduce it .

Biological Activity

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate (also referred to as compound 1) is a synthetic pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H19N3O2

- CAS Number : 1072944-55-8

- Molecular Weight : 261.32 g/mol

The compound features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety, which are known to influence its biological activity significantly.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

- Antiparasitic Activity : Some derivatives have demonstrated efficacy against malaria by targeting PfATP4, an essential sodium pump in the Plasmodium falciparum parasite .

- Antimicrobial Properties : The presence of piperidine rings has been associated with enhanced antibacterial and antifungal activities against various pathogens .

Antiparasitic Activity

A study focusing on pyrimidine derivatives highlighted that modifications at specific positions can enhance antiparasitic activity. For instance, compounds that effectively inhibit PfATP4 exhibited significant in vivo efficacy in malaria models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The piperidine ring's substitution patterns significantly affect the compound's activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 1 | Antibacterial | TBD | |

| Piperidine Derivative A | Antifungal | TBD |

Case Study 1: Antiparasitic Efficacy

In a controlled study examining the efficacy of pyrimidine derivatives against malaria, this compound was tested alongside other analogs. The results indicated that structural modifications could lead to improved metabolic stability and solubility, enhancing overall efficacy against Plasmodium species.

Case Study 2: Cancer Treatment Potential

Research into CDK inhibitors has identified similar compounds as potential therapeutic agents for cancer treatment. This compound's ability to inhibit CDK activity could position it as a candidate for further development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.